molecular formula C11H17N5O3 B6453699 1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidine-4-carboxamide CAS No. 2549066-10-4

1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidine-4-carboxamide

Cat. No.: B6453699
CAS No.: 2549066-10-4
M. Wt: 267.28 g/mol
InChI Key: QZUUADVGLFHBTK-UHFFFAOYSA-N
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Description

DMTMM is an organic triazine derivative commonly used for the activation of carboxylic acids, particularly for amide synthesis . It is one of the most common reagents used for amide coupling, a prevalent reaction in organic chemistry .


Synthesis Analysis

DMTMM is synthesized by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . This reaction spontaneously forms the quaternary ammonium chloride salt of DMTMM .


Molecular Structure Analysis

The molecular formula of DMTMM is C10H17ClN4O3 . The InChI key is BMTZEAOGFDXDAD-UHFFFAOYSA-M .


Chemical Reactions Analysis

DMTMM is used to synthesize other carboxylic functional groups such as esters and anhydrides, in addition to its primary use for amide synthesis . The synthesis of each carboxylic derivative is similar, relying on the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .


Physical And Chemical Properties Analysis

DMTMM is a solid at 20 degrees Celsius . It has a molar mass of 276.72 g/mol . It is soluble in methanol .

Mechanism of Action

Target of Action

The compound 1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidine-4-carboxamide is a derivative of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which is a highly effective coupling reagent . The primary targets of this compound are carboxylic acids, particularly for amide synthesis .

Mode of Action

The compound interacts with its targets through a process known as condensation. It mediates amidation reactions in alcohol and aqueous solutions . This involves the conversion of carboxylic acids to the corresponding amides . The compound can also be used for the preparation of esters .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of amides and esters. It facilitates the condensation of carboxylic acids and amines to form corresponding amides . It can also mediate the esterification of carboxylic acids with alcohols to form corresponding esters .

Pharmacokinetics

The compound’s solubility in alcohol and aqueous solutions suggests that it may have good bioavailability.

Result of Action

The result of the compound’s action is the formation of amides or esters from carboxylic acids . The by-product of the reaction with DMTMM, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine (HO-MDT), is highly water-soluble and can be easily removed from the main reaction product .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and atmospheric conditions. The reactions can be performed in one step at room temperature and under atmospheric conditions . The compound is usually used in the chloride form but the tetrafluoroborate salt is also commercially available .

Safety and Hazards

DMTMM is harmful if swallowed and causes severe skin burns and eye damage . It should be stored under inert gas at a temperature below 0°C .

Properties

IUPAC Name

1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O3/c1-18-10-13-9(14-11(15-10)19-2)16-5-3-7(4-6-16)8(12)17/h7H,3-6H2,1-2H3,(H2,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUUADVGLFHBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCC(CC2)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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